4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid
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Overview
Description
4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid is a complex organic compound characterized by the presence of chlorine, fluorine, and methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-fluoro-3-methylbenzoic acid
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 4,5-Dichloro-2-fluorobenzoic acid
Uniqueness
4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid is unique due to the presence of both chlorine and fluorine atoms, as well as the carbamoyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be exploited in various applications .
Properties
Molecular Formula |
C15H10Cl2FNO3 |
---|---|
Molecular Weight |
342.1 g/mol |
IUPAC Name |
4,5-dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H10Cl2FNO3/c1-7-12(18)3-2-4-13(7)19-14(20)8-5-10(16)11(17)6-9(8)15(21)22/h2-6H,1H3,(H,19,20)(H,21,22) |
InChI Key |
ROMPHKHVGVIUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl |
Origin of Product |
United States |
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